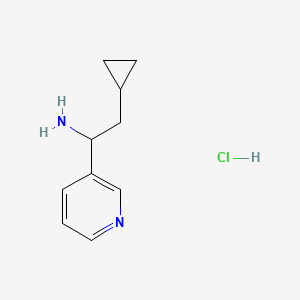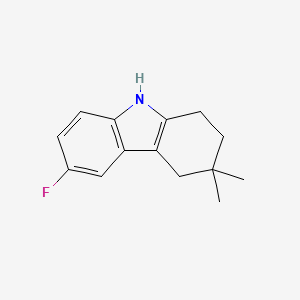
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound with a complex structure It is a cyclobutane derivative that contains a tert-butoxy group, a chloro group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is to start with a cyclobutane derivative and introduce the tert-butoxy, chloro, and methoxy groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the chloro group can yield a cyclobutane derivative with a hydrogen atom in place of the chlorine.
科学研究应用
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the context of its use.
相似化合物的比较
Similar Compounds
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-hydroxycyclobutane: Similar structure but with a hydroxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-ethoxycyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methylcyclobutane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of the tert-butoxy, chloro, and methoxy groups also provides a distinct set of properties that can be exploited in various applications.
属性
分子式 |
C9H17ClO2 |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
(1R,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
InChI 键 |
CUDPMFXVPRITGN-BWZBUEFSSA-N |
手性 SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)Cl |
规范 SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
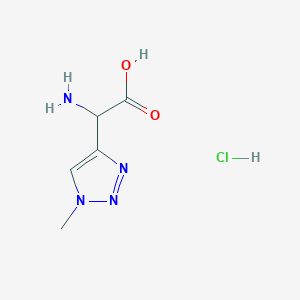
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)
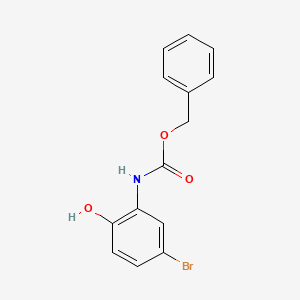
![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
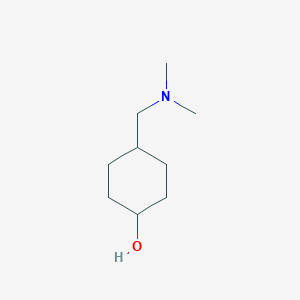

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
